
(4-Bromo-3-(cyclopropylcarbamoyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-3-(cyclopropylcarbamoyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and a cyclopropylcarbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of (4-Bromo-3-(cyclopropylcarbamoyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反应分析
Types of Reactions
(4-Bromo-3-(cyclopropylcarbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromo group can be reduced to form the corresponding phenylboronic acid.
Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the bromo group can produce a variety of functionalized phenylboronic acids.
科学研究应用
(4-Bromo-3-(cyclopropylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of (4-Bromo-3-(cyclopropylcarbamoyl)phenyl)boronic acid in various reactions involves the formation of a boronate complex. This complex can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions, leading to the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
相似化合物的比较
Similar Compounds
4-Bromophenylboronic acid: Similar structure but lacks the cyclopropylcarbamoyl group.
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid: Similar structure but lacks the bromo group.
Uniqueness
(4-Bromo-3-(cyclopropylcarbamoyl)phenyl)boronic acid is unique due to the presence of both the bromo and cyclopropylcarbamoyl groups
属性
分子式 |
C10H11BBrNO3 |
|---|---|
分子量 |
283.92 g/mol |
IUPAC 名称 |
[4-bromo-3-(cyclopropylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BBrNO3/c12-9-4-1-6(11(15)16)5-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) |
InChI 键 |
JAPWKFCLFURGGC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)Br)C(=O)NC2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


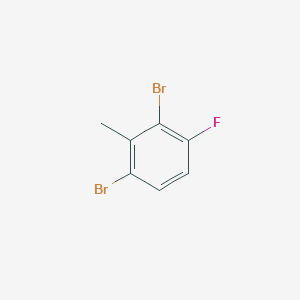
![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)
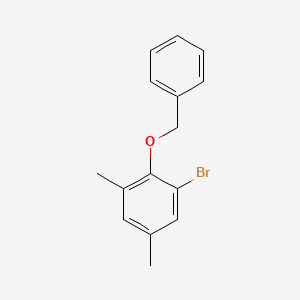
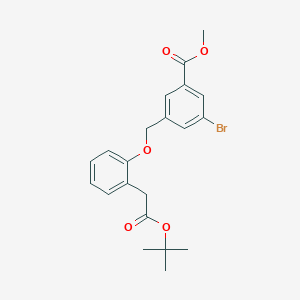
![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)
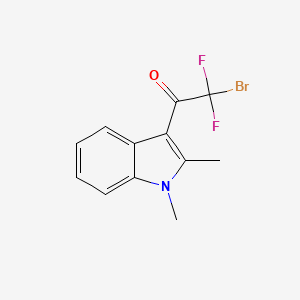

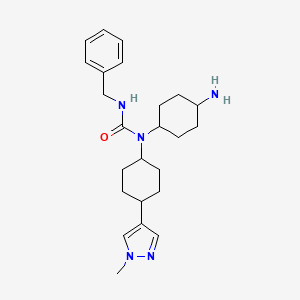

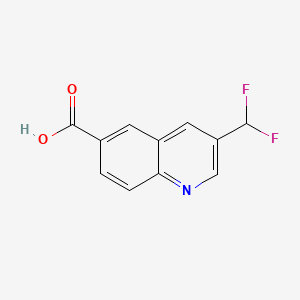
![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
